molecular formula C22H22ClN5O3S B284427 2-[(2-Chlorobenzyl)sulfanyl]-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

2-[(2-Chlorobenzyl)sulfanyl]-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B284427
M. Wt: 472 g/mol
InChI Key: DCGUFNRJEYBORL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chlorobenzyl)sulfanyl]-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has been synthesized for various scientific research applications. This compound has shown promising results in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic properties.

Scientific Research Applications

2-[(2-Chlorobenzyl)sulfanyl]-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been studied for its potential therapeutic properties in various scientific research applications. This compound has shown promising results in the field of medicinal chemistry as an anti-inflammatory, anti-cancer, and anti-viral agent. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorobenzyl)sulfanyl]-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body that are involved in inflammation, cancer growth, and viral replication. This compound has also been shown to interact with certain receptors in the brain that are involved in the regulation of neurotransmitters, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to reduce inflammation by inhibiting the production of certain inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been shown to inhibit the replication of certain viruses by interfering with viral enzymes and proteins.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(2-Chlorobenzyl)sulfanyl]-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its unique chemical structure, which allows for potential therapeutic properties. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain studies.

Future Directions

There are several future directions for the study of 2-[(2-Chlorobenzyl)sulfanyl]-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One potential direction is the further investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the exploration of its potential use as an anti-viral agent against emerging viral diseases such as COVID-19. Additionally, further studies may be conducted to optimize the synthesis method and improve the bioavailability and efficacy of this compound.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its unique chemical structure and potential therapeutic properties make it a promising candidate for further investigation in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 2-[(2-Chlorobenzyl)sulfanyl]-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 2-chlorobenzyl mercaptan, 2,4-dimethoxyphenylacetic acid, and 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in the presence of acetic anhydride and triethylamine. The resulting compound is then purified through crystallization to obtain a white solid with a yield of 85%.

Properties

Molecular Formula

C22H22ClN5O3S

Molecular Weight

472 g/mol

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-7-(2,4-dimethoxyphenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C22H22ClN5O3S/c1-12-18(20(24)29)19(15-9-8-14(30-2)10-17(15)31-3)28-21(25-12)26-22(27-28)32-11-13-6-4-5-7-16(13)23/h4-10,19H,11H2,1-3H3,(H2,24,29)(H,25,26,27)

InChI Key

DCGUFNRJEYBORL-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C(N2C(=N1)N=C(N2)SCC3=CC=CC=C3Cl)C4=C(C=C(C=C4)OC)OC)C(=O)N

SMILES

CC1=C(C(N2C(=N1)N=C(N2)SCC3=CC=CC=C3Cl)C4=C(C=C(C=C4)OC)OC)C(=O)N

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=C(C=C(C=C4)OC)OC)C(=O)N

Origin of Product

United States

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